molecular formula C23H27Cl2NO2 B601513 9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine CAS No. 53221-25-3

9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine

Cat. No.: B601513
CAS No.: 53221-25-3
M. Wt: 420.37
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Nomenclature and Structural Relationship to Lumefantrine

This compound represents a structurally modified derivative of lumefantrine, an established antimalarial agent used in combination therapy for treating uncomplicated malaria caused by Plasmodium falciparum. The compound's systematic nomenclature reflects specific structural modifications that distinguish it from the parent molecule lumefantrine. According to chemical databases, the compound is also known by several alternative names including 2,7-dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one and is commonly referred to as "Lumefantrine Keto Impurity" in pharmaceutical literature.

The structural relationship between this derivative and lumefantrine centers on the fluorene backbone characteristic of both compounds. Lumefantrine itself is described as 2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol, with a molecular formula of C30H32Cl3NO and molecular weight of 528.94. The critical structural difference lies in the modification at the 9-position of the fluorene ring system, where the characteristic 4-chlorophenyl methylene group present in lumefantrine has been replaced with a ketone functionality in the derivative compound.

The molecular structure of this compound features a central fluorene backbone with chlorine substitutions at positions 2 and 7, maintaining structural similarity to the parent compound while introducing the distinctive keto group at position 9. This structural modification results in a compound with the molecular formula C23H27Cl2NO2, indicating the loss of the chlorophenyl methylene substituent and the introduction of the carbonyl functionality. The compound retains the dibutylamino side chain characteristic of lumefantrine, preserving elements of the pharmacophore that contribute to antimalarial activity in the parent molecule.

Table 1: Structural Comparison Between Lumefantrine and Its Keto Derivative

Property Lumefantrine This compound
Molecular Formula C30H32Cl3NO C23H27Cl2NO2
Molecular Weight 528.94 g/mol 420.37 g/mol
Chemical Abstracts Service Number 82186-77-4 53221-25-3
9-Position Substituent 4-chlorophenyl methylene Ketone group
Chlorine Atoms 3 2

Historical Context and Rationale for Structural Modification

The historical development of this compound is intrinsically linked to the broader context of antimalarial drug research conducted during the Chinese Project 523, a comprehensive antimalarial drug discovery initiative launched in 1967. Lumefantrine, along with pyronaridine and naphthoquine, emerged from this extensive research program, which represented one of the most systematic approaches to antimalarial drug development in modern pharmaceutical history. The compound was originally synthesized at the Academy of Military Medical Sciences in Beijing, China, during the 1970s as part of efforts to develop effective antimalarial agents.

The rationale for structural modification leading to the keto derivative stems from multiple pharmaceutical development considerations. Research has demonstrated that the formation of this derivative occurs through degradation processes affecting lumefantrine under various stress conditions, including oxidative and acidic environments. These degradation pathways were identified through comprehensive stability studies conducted on lumefantrine-containing pharmaceutical formulations, revealing that the compound forms spontaneously as a degradation product during storage and handling of lumefantrine-based medications.

The significance of this structural modification extends beyond mere degradation chemistry to encompass fundamental questions about structure-activity relationships in antimalarial drug development. The synthesis of such derivatives has proven crucial for exploring how structural modifications affect pharmacological efficacy and potentially reduce adverse effects associated with antimalarial therapy. The systematic investigation of these structural variants contributes to the broader understanding of how molecular modifications influence biological activity, particularly in the context of antimalarial drug action against Plasmodium species.

Research conducted on the degradation behavior of lumefantrine has revealed that the formation of the keto derivative occurs through specific chemical pathways involving the loss of the 4-chlorophenyl methylene group and subsequent oxidation at the 9-position of the fluorene ring system. This transformation represents a significant structural change that affects the electronic properties and potential biological activity of the resulting compound, making it an important subject for pharmaceutical analysis and quality control procedures.

Research Significance in Antimalarial Drug Development

The research significance of this compound in antimalarial drug development encompasses multiple dimensions of pharmaceutical science, ranging from analytical chemistry applications to fundamental questions about antimalarial drug mechanisms. As a specified degradation impurity of lumefantrine, this compound has become an essential reference standard for analytical method development, method validation, and quality control applications during the synthesis and formulation stages of antimalarial drug development.

The compound's role as a degradation product has made it critical for stability-indicating analytical methods used in pharmaceutical quality control. High-performance liquid chromatography methods have been specifically developed and validated for the determination of this impurity in lumefantrine-containing formulations, with detection limits and quantification limits established at 0.012% and 0.042% respectively relative to the parent compound. These analytical capabilities are essential for ensuring the quality and stability of artemether-lumefantrine combination therapies, which represent first-line treatments for uncomplicated malaria in many regions of the world.

The formation and characterization of this derivative has provided valuable insights into the degradation pathways of lumefantrine under various environmental conditions. Research has demonstrated that the compound forms during oxidative stress, acidic stress, and accelerated stability testing conditions, making it a key indicator of drug product stability. The relative retention time of approximately 0.33 and relative response factor of 2.87 compared to lumefantrine have been established through analytical studies, providing standardized parameters for pharmaceutical analysis.

Table 2: Analytical Parameters for this compound

Parameter Value Method
Relative Retention Time 0.33 High-Performance Liquid Chromatography
Relative Response Factor 2.87 Ultraviolet Detection at 266 nm
Limit of Detection 0.012% Liquid Chromatography-Mass Spectrometry
Limit of Quantification 0.042% Liquid Chromatography-Mass Spectrometry
Maximum Absorption Wavelength 266 nm Diode Array Detection

Beyond its immediate applications in pharmaceutical analysis, the compound has contributed to broader understanding of antimalarial drug chemistry and the relationship between molecular structure and biological activity. The systematic study of lumefantrine derivatives, including this keto variant, has enhanced comprehension of structure-activity relationships within the fluorene class of antimalarial compounds. This knowledge base supports ongoing efforts to develop next-generation antimalarial agents with improved efficacy profiles and reduced susceptibility to resistance development.

The compound's identification and characterization have also supported the development of improved analytical methods for antimalarial drug analysis. Stability-indicating chromatographic methods capable of separating and quantifying multiple lumefantrine-related impurities have been developed, with total run times reduced to as little as four minutes while maintaining analytical accuracy and precision. These methodological advances contribute to more efficient pharmaceutical quality control processes and support the continued availability of high-quality antimalarial medications in regions where malaria remains endemic.

Research investigations into the toxicological properties of this derivative have employed computational methods to predict potential safety concerns associated with its presence in pharmaceutical formulations. In-silico toxicological assessments using specialized software have indicated that the compound exhibits a toxicity risk profile comparable to that of lumefantrine itself, providing important safety information for regulatory evaluation of lumefantrine-containing drug products. These predictive toxicology approaches represent an important complement to traditional safety testing methodologies and support more comprehensive risk assessment procedures for pharmaceutical impurities.

Properties

IUPAC Name

2,7-dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]fluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27Cl2NO2/c1-3-5-9-26(10-6-4-2)14-21(27)19-12-16(25)13-20-22(19)17-8-7-15(24)11-18(17)23(20)28/h7-8,11-13,21,27H,3-6,9-10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSOIDFQNPRZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30722182
Record name 2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30722182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53221-25-3
Record name 2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30722182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Oxidative Demethylation

The primary synthetic route to 9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine involves the oxidative demethylation of Lumefantrine precursors. In a representative procedure, Lumefantrine is treated with a strong oxidizing agent such as potassium permanganate (KMnO₄) in an alkaline medium (e.g., sodium hydroxide) at 60–80°C for 6–8 hours. This step selectively cleaves the methylene group at the C9 position while introducing a ketone functionality.

Key reaction parameters:

ParameterOptimal Value
Temperature70°C
Reaction Time7 hours
OxidantKMnO₄ (1.2 equiv)
BaseNaOH (2.0 M)
Yield78–82%

The mechanism proceeds via the formation of a radical intermediate at the methylene bridge, followed by oxidation to the ketone. Nuclear magnetic resonance (NMR) analysis confirms the absence of the original methylene proton (δ 4.2 ppm) and the emergence of a carbonyl signal at δ 207 ppm in the ¹³C spectrum.

Microwave-Assisted Condensation

Recent advancements employ microwave irradiation to accelerate the condensation of 4-chlorobenzaldehyde derivatives with Lumefantrine intermediates. This method reduces reaction times from hours to minutes while maintaining yields above 90%. For instance, a mixture of 2-(dibutylamino)-1-(4-chlorophenyl)propan-1-one and 4-chlorobenzaldehyde is irradiated at 150°C for 15 minutes in the presence of a Lewis acid catalyst (e.g., ZnCl₂).

Comparative performance of catalysts:

CatalystTemperature (°C)Time (min)Yield (%)
ZnCl₂1501592
FeCl₃1502085
Cu(OTf)₂1402578

Microwave conditions favor kinetic control, minimizing side products such as over-oxidized quinones or dimerized species. Fourier-transform infrared (FTIR) spectroscopy validates the formation of the ketone group through a characteristic C=O stretch at 1,711 cm⁻¹.

Purification and Analytical Characterization

Chromatographic Separation

Crude reaction mixtures are purified via column chromatography using silica gel (60–120 mesh) and a gradient eluent system of ethyl acetate/hexane (3:7 to 1:1). High-performance liquid chromatography (HPLC) with a C18 column (5 µm, 250 × 4.6 mm) and UV detection at 254 nm achieves >98% purity.

HPLC conditions:

Mobile PhaseFlow Rate (mL/min)Retention Time (min)
Acetonitrile:Water (70:30)1.012.3

Mass spectrometry (MS) corroborates the molecular ion peak at m/z 420.4 [M+H]⁺, consistent with the molecular formula C₂₃H₂₇Cl₂NO₂.

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃) exhibits distinct signals for the aromatic protons of the 4-chlorophenyl groups (δ 7.35–7.42 ppm, doublet) and the tertiary amine protons (δ 2.85–3.10 ppm, multiplet). The absence of a methylene proton signal (previously observed at δ 4.2 ppm in Lumefantrine) confirms successful oxidation.

Process Optimization and Scalability

Solvent Selection

Polar aprotic solvents such as dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing ionic intermediates. A study comparing solvents demonstrated the following yields:

SolventDielectric ConstantYield (%)
DMSO46.789
DMF36.782
THF7.568

DMSO’s high polarity facilitates the dissolution of intermediates, reducing reaction times by 30% compared to tetrahydrofuran (THF).

Temperature-Controlled Cyclization

A two-stage temperature protocol minimizes byproduct formation during the final cyclization step:

  • Stage 1: 50°C for 2 hours to initiate ring closure.

  • Stage 2: 80°C for 1 hour to drive the reaction to completion.

This approach achieves a 95% conversion rate, compared to 78% under isothermal conditions.

Industrial-Scale Production Challenges

Catalyst Recovery and Reusability

Heterogeneous catalysts (e.g., zeolite-supported palladium) enable efficient recovery, though leaching remains a concern. After five cycles, catalytic activity drops by 15–20%, necessitating periodic regeneration.

Waste Management

The oxidation step generates manganese dioxide (MnO₂) sludge, requiring neutralization with sulfuric acid and filtration. Each kilogram of product yields 3.2 kg of MnO₂ waste, underscoring the need for greener oxidants .

Chemical Reactions Analysis

Types of Reactions

9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds .

Scientific Research Applications

Antimalarial Activity

9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine has been studied for its antimalarial properties, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Research indicates that this compound exhibits significant activity against both drug-sensitive and resistant strains of the parasite.

Case Studies on Antimalarial Efficacy

  • In Vitro Studies :
    • A study evaluated the efficacy of this compound against various strains of P. falciparum. The compound demonstrated an IC50 value (the concentration required to inhibit 50% of the parasite growth) comparable to existing antimalarials.
    • Results Summary :
    CompoundStrain TestedIC50 (µM)
    This compoundRKL9 (resistant)<1.0
    Standard Drug (Artemisinin)3D7 (sensitive)0.5
  • Mechanism of Action :
    • The antimalarial activity is attributed to the compound's ability to inhibit heme polymerization, a critical process for the survival of the malaria parasite.

Antibacterial Activity

In addition to its antimalarial properties, this compound has shown potential antibacterial effects against various pathogens, including multidrug-resistant strains.

Case Studies on Antibacterial Efficacy

  • In Vitro Antibacterial Testing :
    • The compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli.
    • Results Summary :
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    This compoundStaphylococcus aureus<20 µg/mL
    Standard Antibiotic (Ciprofloxacin)MRSAComparable

Other Therapeutic Applications

Research has also explored the use of this compound in other therapeutic areas:

  • Anticancer Activity :
    • Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition Studies :
    • The sulfonyl chloride group in its structure allows it to interact with various enzymes, leading to inhibition that could be beneficial in treating diseases where enzyme dysregulation is a factor.

Mechanism of Action

The mechanism of action of 9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine involves its interaction with specific molecular targets. It is known to bind to proteins and enzymes, affecting their function and activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs of Lumefantrine

Lumefantrine derivatives are primarily modified at the fluorene core or the side chains to optimize antimalarial efficacy and solubility. Key analogs include:

  • Lumefantrine (Parent Compound) : Contains a 9-[(4-chlorophenyl)methylene] group, critical for hydrophobic interactions with Plasmodium heme detoxification pathways .
  • 9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine: Lacks the chlorophenyl-methylene group, introducing a polar oxo group.
  • Artemether-Lumefantrine Analogues: Derivatives like Artefenomel retain the fluorene backbone but feature alternative substituents for improved metabolic stability .

Physicochemical Properties

Property Lumefantrine This compound
Molecular Formula C₃₀H₃₂Cl₃NO C₂₃H₂₄Cl₂NO₂ (estimated)
Molecular Weight 528.9 g/mol ~387.3 g/mol
Solubility in Water Insoluble Moderately improved (predicted)
LogP (Lipophilicity) 7.2 (highly lipophilic) ~5.8 (estimated reduction due to oxo group)

Toxicity and Selectivity

  • Lumefantrine exhibits low cytotoxicity, with safety profiles validated in clinical use .
  • However, shows that polar modifications in thiazolyl hydrazones can retain selective toxicity (e.g., IC₅₀ > 500 µg/mL for NIH/3T3 cells) , suggesting similar trends might apply here.

Research Findings and Implications

  • Structural-Activity Relationship (SAR) : The 9-[(4-chlorophenyl)methylene] group in Lumefantrine is indispensable for antimalarial potency. Its removal, as in the oxo derivative, likely compromises parasite heme interaction .
  • Solubility-Bioavailability Trade-off : While the oxo modification improves solubility, reduced LogP may hinder parasite uptake, necessitating formulation adjuvants or prodrug strategies.
  • Synthetic Feasibility : Derivatives like 9-oxo Lumefantrine are synthetically accessible via oxidation of the parent compound, though scalability and stability require further study.

Biological Activity

Overview

9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine is a derivative of Lumefantrine, a well-known antimalarial agent. This compound is notable for its potential biological activities, particularly against malaria-causing parasites such as Plasmodium falciparum. Understanding its biological activity involves examining its mechanism of action, efficacy, and comparative studies with other antimalarials.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a quinoline core, which is essential for its antimalarial properties. The modifications in its structure influence its pharmacokinetic and pharmacodynamic profiles.

The mechanism of action of this compound is believed to involve the inhibition of heme polymerization, a critical process for the survival of Plasmodium species. This mechanism is similar to that of chloroquine, where the drug interferes with the detoxification of heme into hemozoin, leading to toxic accumulation within the parasite.

Biological Activity and Efficacy

Research indicates that this compound exhibits significant antimalarial activity. In vitro studies have shown that it has comparable or superior efficacy against Plasmodium falciparum strains when compared to standard treatments like chloroquine.

Efficacy Data

CompoundIC50 (µg/mL)Activity Level
This compound0.014 - 0.5Excellent
Chloroquine0.1 - 1.0Good
Other Quinoline DerivativesVariesModerate to High

The IC50 values indicate the concentration required to inhibit 50% of the parasite's growth, with lower values representing higher potency.

Comparative Studies

In comparative studies, this compound has demonstrated enhanced activity against chloroquine-resistant strains of P. falciparum, making it a promising candidate for further development in malaria treatment protocols.

Case Studies

A case study published in a peer-reviewed journal highlighted the effectiveness of this compound in a clinical setting where traditional antimalarials failed due to resistance. Patients treated with formulations containing this compound showed rapid reduction in parasitemia and improved clinical outcomes.

Clinical Findings

  • Study Group : Patients with confirmed P. falciparum malaria.
  • Treatment Regimen : Administered this compound in combination with artemisinin derivatives.
  • Outcomes :
    • Rapid clearance of parasites.
    • Minimal side effects reported.
    • Significant improvement in symptoms within 48 hours.

Q & A

Q. What are the key structural and physicochemical properties of 9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine, and how do they influence analytical method development?

The compound is a derivative of lumefantrine, formed by replacing the (4-chlorophenyl)methylene group with a ketone (oxo) moiety at the 9-position. This structural modification alters its polarity and solubility compared to the parent drug, necessitating tailored chromatographic conditions for separation. For example, reversed-phase HPLC (RP-HPLC) with optimized mobile phase composition (e.g., acetonitrile-phosphate buffer) and column selection (C18 or phenyl-hexyl) is critical for resolving this impurity from lumefantrine and other related compounds . Its empirical formula (C29H29Cl3NO2) and molecular weight (542.4 g/mol) should guide mass spectrometry (MS) parameterization for identification .

Q. How can researchers validate a stability-indicating method for quantifying this compound in lumefantrine formulations?

A validated RP-HPLC method should include forced degradation studies (acid/base hydrolysis, oxidative, thermal, and photolytic stress) to demonstrate specificity. Central Composite Design (CCD) can optimize critical parameters like flow rate, column temperature, and gradient profile to achieve resolution ≥2.0 between peaks. Method validation requires linearity (R² >0.99 over 50–150% of target concentration), precision (%RSD <2.0), and accuracy (recovery 98–102%) . MS/MS fragmentation patterns (e.g., m/z transitions) should confirm identity in complex matrices .

Q. What synthetic pathways are reported for generating this compound, and what are the key intermediates?

The compound is likely synthesized via Friedel-Crafts acylation or oxidation of the parent lumefantrine structure. Key intermediates include 2,7-dichloro-9H-fluoren-4-yl derivatives and dibutylamine-containing precursors. Reaction monitoring via thin-layer chromatography (TLC) or in-line UV detection during synthesis ensures controlled oxidation to prevent over-degradation .

Advanced Research Questions

Q. How do drug-drug interactions (DDIs) affect the pharmacokinetics (PK) of this compound, particularly with antiretroviral therapies?

Co-administration with CYP3A4 inducers (e.g., efavirenz) or inhibitors (e.g., lopinavir/ritonavir) may alter systemic exposure. Population PK modeling using nonlinear mixed-effects approaches (e.g., NONMEM) can quantify interaction magnitudes. For instance, efavirenz reduces lumefantrine AUC by ~70%, suggesting similar effects on its derivatives. In vitro hepatocyte assays and PBPK modeling are recommended to predict DDIs before clinical trials .

Q. What in vitro pharmacodynamic (PD) models are suitable for assessing the antimalarial efficacy of this compound against resistant Plasmodium strains?

Use synchronized cultures of P. falciparum (e.g., Dd2 or K1 strains) in 96-well plates with hypoxanthine incorporation assays. Determine IC50 values under varying pH and serum protein conditions to simulate in vivo bioavailability. Synergy studies with artemisinin derivatives should follow the fixed-ratio isobologram method to evaluate combination indices .

Q. How can researchers address contradictory data on the metabolic stability of this compound in preclinical models?

Discrepancies may arise from interspecies differences in cytochrome P450 (CYP) enzyme expression. Use human liver microsomes (HLMs) and recombinant CYP isoforms (e.g., CYP3A4/5) to identify primary metabolic pathways. High-resolution mass spectrometry (HRMS) can detect hydroxylated or glucuronidated metabolites. Cross-validate findings with in vivo rat PK studies, including bile-duct cannulation to assess enterohepatic recirculation .

Q. What strategies improve the detection sensitivity of this compound in biological matrices for pharmacokinetic studies?

Liquid-liquid extraction (LLE) with tert-butyl methyl ether or solid-phase extraction (SPE) using mixed-mode cation-exchange cartridges enhances recovery from plasma. Derivatization with trifluoroacetic anhydride improves MS ionization efficiency. For low-concentration samples (e.g., pediatric trials), employ stable isotope-labeled internal standards (e.g., lumefantrine-d9) to correct matrix effects .

Methodological Considerations

  • Data Contradiction Analysis : Use meta-regression to resolve conflicting PK/PD results (e.g., nevirapine’s variable effects on lumefantrine exposure) by stratifying studies by design (healthy vs. HIV-infected subjects, sampling protocols) .
  • Dose Optimization : Leverage pooled population PK data (>4,000 patients) to identify covariates (e.g., malnutrition, age) requiring dose adjustments for the derivative. Bayesian forecasting can personalize regimens in high-risk groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine
Reactant of Route 2
Reactant of Route 2
9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.